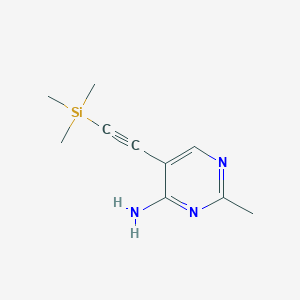
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trimethylsilyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and trimethylsilylacetylene.
Reaction Conditions: The key step involves the coupling of 2-methylpyrimidine with trimethylsilylacetylene under palladium-catalyzed conditions. This reaction is often carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like halogens or nucleophiles can be used to replace the trimethylsilyl group.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.
Scientific Research Applications
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-((Trimethylsilyl)ethynyl)aniline: Contains an aniline group instead of a pyrimidine ring.
Uniqueness
2-Methyl-5-((trimethylsilyl)ethynyl)pyrimidin-4-amine is unique due to its specific combination of a pyrimidine ring and a trimethylsilyl group. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C10H15N3Si |
|---|---|
Molecular Weight |
205.33 g/mol |
IUPAC Name |
2-methyl-5-(2-trimethylsilylethynyl)pyrimidin-4-amine |
InChI |
InChI=1S/C10H15N3Si/c1-8-12-7-9(10(11)13-8)5-6-14(2,3)4/h7H,1-4H3,(H2,11,12,13) |
InChI Key |
PEQAWGOSVZFIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















